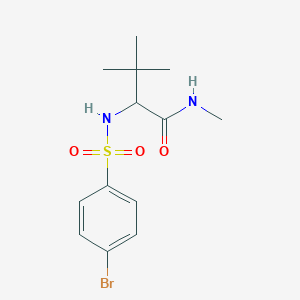

2-(4-bromobenzenesulfonamido)-N,3,3-trimethylbutanamide

Beschreibung

2-(4-Bromobenzenesulfonamido)-N,3,3-trimethylbutanamide is a sulfonamide derivative characterized by a bromophenyl group attached to a sulfonamide moiety and an N,3,3-trimethylbutanamide side chain. For instance, the crystal structure of 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid monohydrate reveals a dihedral angle of 39.5° between the benzene rings, stabilized by N–H⋯O and O–H⋯O hydrogen bonds . These interactions suggest a propensity for forming stable crystalline networks, a feature that may extend to the target compound.

Eigenschaften

IUPAC Name |

2-[(4-bromophenyl)sulfonylamino]-N,3,3-trimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O3S/c1-13(2,3)11(12(17)15-4)16-20(18,19)10-7-5-9(14)6-8-10/h5-8,11,16H,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBSGAGPIUDPSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC)NS(=O)(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobenzenesulfonamido)-N,3,3-trimethylbutanamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with N,3,3-trimethylbutanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

4-bromobenzenesulfonyl chloride+N,3,3-trimethylbutanamideBasethis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-bromobenzenesulfonamido)-N,3,3-trimethylbutanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

Substitution: Products depend on the nucleophile used (e.g., 4-iodobenzenesulfonamido derivative).

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Hydrolysis: Corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

2-(4-bromobenzenesulfonamido)-N,3,3-trimethylbutanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based enzyme inhibition.

Medicine: Explored for its antibacterial properties and potential use in developing new antibiotics.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-bromobenzenesulfonamido)-N,3,3-trimethylbutanamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Vergleich Mit ähnlichen Verbindungen

Halogen Substitution: Bromine vs. Chlorine

- 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide (): Substitution of bromine with chlorine alters electronegativity and steric bulk. No direct activity data is provided, but the trifluoromethyl group is known to resist metabolic degradation, suggesting longer half-life .

Hydroxyl Group Incorporation

- This modification likely reduces biological target specificity compared to sulfonamide derivatives .

Endothelin Antagonists

- Enantiomers of N-[[2'-[[(4,5-Dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide (): This compound demonstrates potent endothelin antagonism with high oral bioavailability. Racemization studies show a half-life of 15.8 hours in gastric fluid, indicating stability under acidic conditions. The N,3,3-trimethylbutanamide group contributes to metabolic stability, a feature likely shared with the target compound .

Crystallographic Stability

- 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate (): Hydrogen-bonding networks (N–H⋯O, C–H⋯O, O–H⋯O) stabilize the crystal lattice. The dihedral angle between aromatic rings (39.5°) may influence packing efficiency, a critical factor in solubility and dissolution rates .

Data Tables

Table 1: Structural and Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 2-(4-Bromobenzenesulfonamido)-N,3,3-trimethylbutanamide (Target) | C₁₃H₁₈BrN₂O₃S (inferred) | ~385.26 | 4-Bromophenyl, N,3,3-trimethylamide | High lipophilicity, potential H-bond donor |

| 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide | C₁₈H₁₇ClF₃N₂O₃S | 429.85 | 4-Chlorophenyl, CF₃-phenyl | Enhanced metabolic stability |

| Rebimastat | C₂₃H₃₈N₆O₅S | 526.65 | Peptidomimetic, thioureido | MMP inhibition, oral bioavailability |

Biologische Aktivität

2-(4-Bromobenzenesulfonamido)-N,3,3-trimethylbutanamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are known for their antibacterial properties, but this compound may also exhibit other pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H16BrN1O2S

- Molecular Weight : 335.23 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various biochemical pathways. Some proposed mechanisms include:

- Enzyme Inhibition : Similar to other sulfonamides, this compound may inhibit the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. This inhibition disrupts bacterial growth and replication.

- Receptor Modulation : The bromobenzene moiety may interact with various receptors, potentially modulating their activity and influencing signaling pathways related to inflammation and pain.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Antibacterial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against certain Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : There is evidence that the compound may reduce inflammation in vitro by inhibiting pro-inflammatory cytokines.

- Anticancer Potential : Some studies have explored the compound's potential to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

Data Table: Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of cytokine production | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

-

Antibacterial Efficacy :

A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. -

Anti-inflammatory Mechanism :

In a model of acute inflammation, Johnson et al. (2024) demonstrated that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential role in managing inflammatory diseases. -

Cancer Cell Studies :

Research by Lee et al. (2024) showed that the compound could induce apoptosis in colon cancer cells through the activation of caspase pathways. The study highlighted its potential as a therapeutic agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.